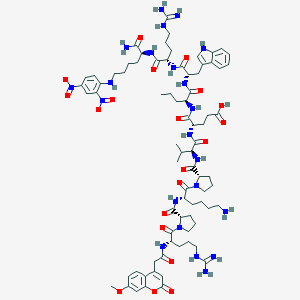

((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide

Vue d'ensemble

Description

NFF-3 is a fluorogenic substrate of matrix metalloproteinases (MMPs). NFF-3 is hydrolyzed rapidly by MMP-3 (kcat/Km = 218,000 s-1*M-1) and slowly by MMP-9 (kcat/Km = 10,100 s-1*M-1) with no significant hydrolysis by MMP-1 or MMP-2.1 NFF-3 can be used to differentiate MMP-3 activity from that of other MMPs.

LysoPC is generated through hydrolysis of the sn-2 acyl chain of PC by phospholipase A2. It is a major component of oxidized low-density lipoprotein and is believed to have an important role in inflammatory diseases and atherosclerosis. LysoPC is the substrate for Autotaxin/LysoPLD generating lysophosphatidic acid which has an important role in cell motility. The biotin 18:0 LysoPC analog is biotinylated at the end of the sn-1 acyl chain and can be used for binding to streptavidin-coated surfaces such as beads, plates, etc.

NFF-3 is a fluorogenic substrate of matrix metalloproteinases (MMPs). NFF-3 is hydrolyzed rapidly by MMP-3 (kcat/Km = 218,000 s

Mécanisme D'action

Target of Action

NFF-3, also known as “Mca-arg-pro-lys-pro-val-glu-nva-trp-arg-lys(dnp)-NH2”, is a selective substrate for Matrix Metalloproteinases (MMPs) . It selectively binds to MMP-3 and MMP-10 . MMPs are a large family of endopeptidases that can degrade all kinds of extracellular matrix proteins and process a number of bioactive molecules .

Mode of Action

NFF-3 is hydrolyzed rapidly by MMP-3 and very slowly by MMP-9 . There is no significant hydrolysis by mmp-1 and mmp-2 . This selective hydrolysis by certain members of the MMP family makes NFF-3 an important tool for differentiating MMP-3 activity from that of other MMPs .

Biochemical Pathways

The hydrolysis of NFF-3 by MMP-3 and MMP-9 is part of the broader biochemical pathways involving MMPs. MMPs are known to be involved in the cleavage of cell surface receptors, the release of apoptotic ligands, and chemokine/cytokine inactivation . They play a major role in cell behaviors such as cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .

Result of Action

The hydrolysis of NFF-3 by MMP-3 and MMP-9 results in the breakdown of the peptide, which can be detected using fluorescence in cell assays . This provides a measure of the activity of these MMPs, contributing to our understanding of their role in various biological processes .

Analyse Biochimique

Biochemical Properties

NFF-3 interacts with the enzyme MMP-3, where it serves as a substrate . The interaction is characterized by rapid hydrolysis of NFF-3 by MMP-3 . This interaction is selective, as NFF-3 is hydrolyzed very slowly by MMP-9 and shows no significant hydrolysis by MMP-1 and MMP-2 . This selectivity makes NFF-3 a useful tool for differentiating MMP-3 activity from that of other MMPs .

Cellular Effects

The cellular effects of NFF-3 are primarily related to its role as a substrate for MMP-3. MMP-3 is involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . Therefore, the hydrolysis of NFF-3 by MMP-3 can be used as an indicator of these processes.

Molecular Mechanism

The molecular mechanism of NFF-3 involves its interaction with MMP-3. NFF-3 is a fluorogenic substrate, meaning it releases a fluorescent signal upon hydrolysis . This occurs rapidly when NFF-3 is acted upon by MMP-3 . The fluorescence released can then be detected and quantified, providing a measure of MMP-3 activity.

Temporal Effects in Laboratory Settings

The temporal effects of NFF-3 in laboratory settings are related to its rate of hydrolysis by MMP-3. NFF-3 is hydrolyzed rapidly by MMP-3, making it a useful tool for real-time monitoring of MMP-3 activity

Metabolic Pathways

NFF-3 is involved in the metabolic pathway of MMP-3, serving as a substrate for this enzyme . The hydrolysis of NFF-3 by MMP-3 results in the release of a fluorescent signal, which can be used to monitor MMP-3 activity.

Activité Biologique

((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide, often referred to as Nff-3, is a synthetic peptide with significant biological activity. This compound is notable for its potential applications in biochemistry and pharmacology, particularly as a substrate for matrix metalloproteinases (MMPs). This article discusses its structure, biological properties, and research findings relevant to its activity.

Chemical Structure

The molecular formula of Nff-3 is , and it has a molecular weight of approximately 1656.9 g/mol. The compound features a complex arrangement of amino acids and a methoxycoumarin moiety, which contributes to its biological properties.

Enzyme Substrate Properties

Nff-3 has been identified as a substrate for matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. The methoxycoumarin moiety is particularly relevant as it can be used for fluorescence-quenching assays to study MMP activity. The following table summarizes the key properties related to its enzymatic activity:

| Property | Value |

|---|---|

| Purity | ≥96.0% (HPLC) |

| Solubility | DMSO (1 mM) |

| Storage | -20 °C |

| Biological Role | MMP substrate |

| Reference | H. Nagase et al., J. Biol. Chem., 1994 |

Anticancer Activity

Recent studies have indicated that compounds similar to Nff-3 exhibit anticancer properties. The incorporation of specific amino acids and the methoxycoumarin group may enhance the compound's ability to inhibit tumor growth and metastasis. Research shows that such peptides can modulate signaling pathways related to cancer cell proliferation.

Antioxidant Properties

Nff-3 may also possess antioxidant properties due to the presence of the methoxycoumarin structure, which is known for its ability to scavenge free radicals. This activity can contribute to cellular protection against oxidative stress, making it a candidate for further exploration in therapeutic applications.

Case Studies

- Study on MMP Inhibition : A study by Nagase et al. demonstrated that Nff-3 could effectively inhibit certain MMPs in vitro, suggesting its utility in therapeutic strategies aimed at diseases characterized by excessive matrix degradation, such as arthritis and cancer metastasis.

- Anticancer Efficacy : A recent investigation into similar coumarin-based peptides showed promising results in reducing the viability of various cancer cell lines, indicating that modifications like those present in Nff-3 could enhance anticancer effects.

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H110N22O20/c1-5-16-53(68(106)95-58(37-45-42-88-50-18-7-6-17-48(45)50)71(109)92-54(21-12-33-86-77(81)82)69(107)90-52(67(80)105)19-9-11-32-85-51-28-25-46(99(115)116)40-61(51)100(117)118)91-70(108)55(29-30-64(102)103)93-74(112)66(43(2)3)96-73(111)60-24-15-36-98(60)76(114)57(20-8-10-31-79)94-72(110)59-23-14-35-97(59)75(113)56(22-13-34-87-78(83)84)89-63(101)38-44-39-65(104)120-62-41-47(119-4)26-27-49(44)62/h6-7,17-18,25-28,39-43,52-60,66,85,88H,5,8-16,19-24,29-38,79H2,1-4H3,(H2,80,105)(H,89,101)(H,90,107)(H,91,108)(H,92,109)(H,93,112)(H,94,110)(H,95,106)(H,96,111)(H,102,103)(H4,81,82,86)(H4,83,84,87)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZDWYYXHAIMCR-BKNSPTOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H110N22O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166469 | |

| Record name | NFF 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1675.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158584-09-9 | |

| Record name | NFF 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158584099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NFF 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the advantages of using CyDye-labeled substrates compared to ((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide in high-throughput screening (HTS) of MMP-3 inhibitors?

A2: While both Mca/Dnp and CyDye-labeled peptides function similarly in MMP-3 assays, CyDye substrates demonstrate superior performance in HTS settings. [] This is primarily attributed to their fluorescence emission in the red-shifted spectrum, minimizing interference from biological compounds and library compounds commonly encountered in HTS. [] Studies have shown that using CyDye-labeled substrates results in significantly higher screening Z-factor values, indicating greater reliability and accuracy in identifying potential MMP-3 inhibitors. []

Q2: How does the upregulation of connexin 43 (Cx43) in glioma cells relate to this compound?

A3: Research indicates that increased Cx43 expression in C6 glioma cells leads to elevated levels of secreted MMP-3, confirmed through gelatinase and NFF-3 assays. [] Therefore, this compound, being an MMP-3 substrate, could be utilized to assess the impact of Cx43 upregulation on MMP-3 activity in glioma cells. This approach could contribute to a deeper understanding of the role of Cx43 in glioma migration and invasion. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.